
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H12ClN3O It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 3-position and a cyclobutanecarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide typically involves the reaction of (3-chloropyrazin-2-yl)methanamine with 3-oxocyclobutanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
(3-chloropyrazin-2-yl)methanamine: Lacks the cyclobutanecarboxamide group.
Uniqueness
N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide is unique due to its combination of a pyrazine ring with a cyclobutanecarboxamide group. This structural feature imparts specific chemical and biological properties that distinguish it from similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Propiedades
Fórmula molecular |
C10H12ClN3O |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
N-[(3-chloropyrazin-2-yl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(12-4-5-13-9)6-14-10(15)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,14,15) |
Clave InChI |
PIMUSKBXRYDELV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NCC2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





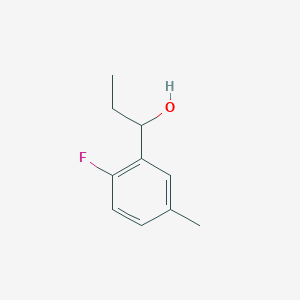
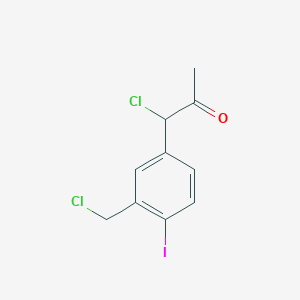
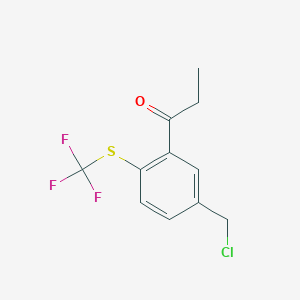
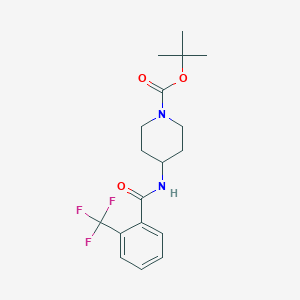


![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
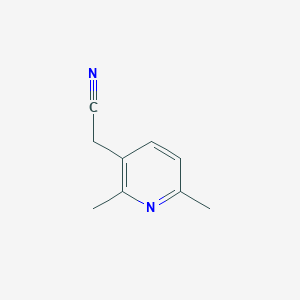
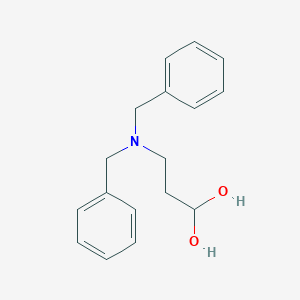
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
